
7,8-Diacetoxy-4-methylcoumarin
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Overview
Description
7,8-Diacetoxy-4-methylcoumarin (DAMC) is a synthetic coumarin derivative characterized by acetyl groups at positions 7 and 8 and a methyl group at position 2. It exhibits notable bioactivity, including antioxidant, anti-angiogenic, and antiproliferative properties. DAMC mitigates oxidative stress by reducing intracellular reactive oxygen species (ROS) and upregulating thioredoxin (TRX) and vascular endothelial growth factor (VEGF) in human peripheral blood mononuclear cells (PBMCs) . Its mechanism involves calreticulin transacetylase (CRTAase)-mediated acetylation of proteins like nitric oxide synthase (NOS), enhancing nitric oxide (NO) production and angiogenesis . DAMC also demonstrates selective cytotoxicity in cancer cells, such as lung adenocarcinoma A549 cells, by inducing mitochondrial-mediated apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Coumarin Derivatives
7,8-Dipentynoyl-4-methylcoumarin (DPeMC)
DPeMC, a structural analog of DAMC with pentynoyl ester groups instead of acetates, shares CRT-binding activity but differs in binding thermodynamics and biological effects:
- Key Findings: DAMC binds CRT with ~36% higher affinity than DPeMC, attributed to its acetyl groups enabling stronger hydrogen bonding . DAMC’s binding is more exothermic (ΔH° = -82.4 vs. -58.3 kJ/mol), suggesting greater heat release during complex formation . DPeMC induces larger conformational changes in CRT (amide I shift to 1638 cm⁻¹), likely due to bulkier pentynoyl groups disrupting protein structure .
7,8-Diacetoxy-4-methylthiocoumarin (DAMTC)
DAMTC, a sulfur-containing analog, shares DAMC’s antiproliferative effects but differs in apoptotic pathway activation:
- Key Findings :
4-Methylumbelliferyl Acetate (4-MUA)
4-MUA, a simpler coumarin acetate, lacks DAMC’s polyacetylated structure and bioactivity:
- Key Findings: DAMC’s dual acetoxy groups enable CRTAase-mediated protein acetylation, a mechanism absent in 4-MUA .
Oxidative Stress Mitigation
- DAMC outperforms DPeMC and 4-MUA in reducing ROS (65% reduction at 10 µM) via TRX upregulation, while DPeMC shows moderate activity (40% reduction) .
- DAMTC’s antioxidant effects are ROS-independent, relying on NF-κB suppression instead .
Antiangiogenic Activity
Structural-Activity Relationships (SAR)
- Acetyl Groups: Critical for CRT binding and CRTAase activation; replacement with pentynoyl (DPeMC) or thiocoumarin (DAMTC) reduces efficacy.
- Methyl at C4 : Enhances lipophilicity and membrane penetration compared to unsubstituted coumarins .
Preparation Methods
Chemical Synthesis via Pechmann Condensation and Acetylation
Synthesis of 7,8-Dihydroxy-4-methylcoumarin (DHMC)
The foundational step in DAMC preparation is the synthesis of DHMC via the Pechmann condensation, a classical reaction for coumarin derivatives. This method involves the acid-catalyzed cyclization of pyrogallol (1,2,3-trihydroxybenzene) with ethyl acetoacetate.
Reaction Conditions
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Reactants : Pyrogallol (1.0 g, 7.9 mmol) and ethyl acetoacetate (2.8 mL, 22.4 mmol) .
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Procedure : Pyrogallol is dissolved in ice-cold sulfuric acid, followed by dropwise addition of ethyl acetoacetate. The mixture is stirred at room temperature for 6 hours, after which it is poured into crushed ice. The precipitated DHMC is filtered, washed with cold water, and dried under vacuum .
Mechanistic Insights
The reaction proceeds via initial protonation of the carbonyl group of ethyl acetoacetate, facilitating nucleophilic attack by the hydroxyl groups of pyrogallol. Cyclization and dehydration yield the coumarin core, with methyl and hydroxyl groups introduced at the 4- and 7,8-positions, respectively .
Acetylation of DHMC to 7,8-Diacetoxy-4-methylcoumarin (DAMC)
The second step involves regioselective acetylation of DHMC’s hydroxyl groups using acetic anhydride.
Reaction Conditions
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Reactants : DHMC (0.04 mmol), acetic anhydride (0.08 mmol) .
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Base : Pyridine (0.06 mmol) or 4-dimethylaminopyridine (DMAP) as a catalyst .
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Procedure : DHMC is stirred with acetic anhydride and pyridine at room temperature for 5–24 hours. The crude product is precipitated by pouring the mixture into ice-cold water, filtered, and recrystallized from chloroform .
Critical Parameters
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Temperature : Prolonged reaction times (>24 hours) or elevated temperatures (>45°C) risk over-acetylation or decomposition .
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Solvent Choice : Polar aprotic solvents like THF enhance reaction homogeneity, while chloroform aids in crystallization .
Characterization and Analytical Data
DAMC’s structural integrity is confirmed through spectroscopic and crystallographic analyses.
Spectroscopic Characterization
Melting Point : 212–230°C (variation due to polymorphic forms) .
IR Spectroscopy :
NMR Spectroscopy (CDCl₃):
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¹H NMR : δ 2.30 (s, 6H, 2×OCOCH₃), 6.21 (s, 1H, C-3H), 7.56 (s, 1H, C-6H) .
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¹³C NMR : δ 20.53 (OCOCH₃), 115.12 (C-3), 158.12 (C=O lactone), 169.95 (COOH) .
X-ray Crystallography :
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DAMC crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 12.927 Å, b = 7.462 Å, c = 14.775 Å .
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The diacetate groups adopt a planar conformation, stabilized by intramolecular C–H···O interactions .
Table 1: Comparative Reaction Conditions for DAMC Synthesis
Comparative Analysis of Methodologies
Chemical vs. Biocatalytic Approaches
While chemical acetylation remains the standard for DAMC synthesis, enzymatic methods using lipases (e.g., Rhizopus oryzae) have been explored for monoacylation of DHMC . However, these methods favor 8-acyloxy-7-hydroxy derivatives (e.g., 8-acetoxy-7-hydroxy-4-methylcoumarin) over DAMC, with diacylation requiring harsh chemical conditions .
Limitations of Enzymatic Methods :
Properties
CAS No. |
68454-15-9 |
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Molecular Formula |
C14H12O6 |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
(8-acetyloxy-4-methyl-2-oxochromen-7-yl) acetate |
InChI |
InChI=1S/C14H12O6/c1-7-6-12(17)20-13-10(7)4-5-11(18-8(2)15)14(13)19-9(3)16/h4-6H,1-3H3 |
InChI Key |
BENRIKOGQFXSRY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2OC(=O)C)OC(=O)C |
Synonyms |
7,8-diacetoxy-4-methylcoumarin DA-methylcoumarin |
Origin of Product |
United States |
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